molecular formula C6H8ClNO3 B138305 (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid CAS No. 131180-40-0

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid

Cat. No. B138305
M. Wt: 177.58 g/mol
InChI Key: GEQHKPFNCBCFSB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid, also known as CCP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CCP is a derivative of proline, a non-essential amino acid that is commonly found in proteins. The unique chemical structure of CCP makes it an attractive molecule for use in various research studies, including drug development, protein synthesis, and biochemical analysis.

Mechanism Of Action

The mechanism of action of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is based on its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid reacts with the amino group of the N-terminus of peptides and proteins, forming an amide bond. This reaction can be used to synthesize peptide nucleic acids, as well as to modify the structure and function of proteins.

Biochemical And Physiological Effects

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid can inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in the digestion of proteins. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is its ability to selectively react with amino groups in proteins and peptides. This makes it a useful tool for the synthesis of PNAs and for the modification of proteins. However, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several potential future directions for research involving (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. One area of interest is the development of new methods for the synthesis of PNAs using (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. Another area of research is the use of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in the modification of proteins for use in drug development. Additionally, further studies are needed to investigate the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in cancer therapy and other areas of medicine.
In conclusion, (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is a compound that has potential applications in various scientific research studies. Its ability to selectively react with amino groups in proteins and peptides makes it a useful tool for the synthesis of PNAs and for the modification of proteins. Further research is needed to fully explore the potential applications of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid in various areas of medicine and science.

Synthesis Methods

The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid involves the reaction of proline with thionyl chloride and phosphorus pentachloride, resulting in the formation of the chloroformate derivative. This intermediate is then treated with sodium hydroxide to produce (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid. The synthesis of (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid has been used in various scientific research studies due to its ability to react with amino groups in proteins and peptides. (2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have been shown to have potential applications in gene therapy, as they can bind specifically to DNA and RNA sequences and inhibit their function.

properties

CAS RN

131180-40-0

Product Name

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic Acid

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

(2S)-1-carbonochloridoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8ClNO3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1

InChI Key

GEQHKPFNCBCFSB-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)Cl)C(=O)O

SMILES

C1CC(N(C1)C(=O)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)Cl)C(=O)O

synonyms

L-Proline, 1-(chlorocarbonyl)- (9CI)

Origin of Product

United States

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